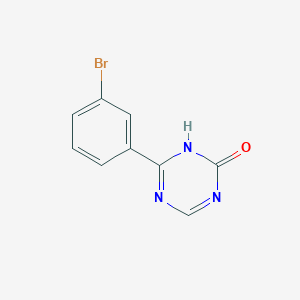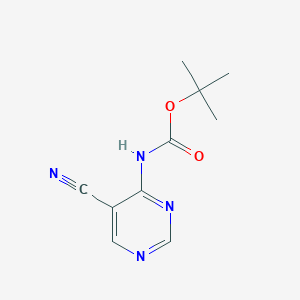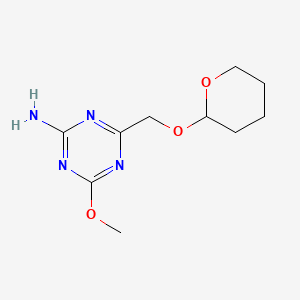
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O It features a bromine atom attached to a pyridine ring, which is substituted with a methoxy group and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
-
Bromination of 2-methoxypyridine: : The synthesis begins with the bromination of 2-methoxypyridine to introduce the bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a suitable catalyst such as iron(III) bromide (FeBr3).
-
Nitrile Introduction: : The next step involves the introduction of the acetonitrile group. This can be done through a nucleophilic substitution reaction where the brominated pyridine is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile typically involves large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The compound can participate in oxidation reactions, particularly at the methoxy group, converting it to a hydroxyl group. Reduction reactions can also occur, especially at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of 2-(6-substituted-2-methoxypyridin-3-yl)acetonitrile derivatives.
Oxidation: Conversion to 2-(6-bromo-2-hydroxypyridin-3-yl)acetonitrile.
Reduction: Formation of 2-(6-bromo-2-methoxypyridin-3-yl)ethylamine.
科学的研究の応用
Chemistry
In chemistry, 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating various heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure allows for modifications that can lead to the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.
作用機序
The mechanism of action of 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can enhance binding affinity and selectivity towards molecular targets, influencing pathways involved in disease processes.
類似化合物との比較
Similar Compounds
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile: Contains a fluorine atom, offering different reactivity and biological activity.
2-(6-Iodo-2-methoxypyridin-3-yl)acetonitrile: Iodine substitution provides unique properties for radiolabeling in medical imaging.
Uniqueness
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and biological properties. Bromine’s size and electronegativity influence the compound’s interactions with other molecules, making it distinct from its chloro, fluoro, and iodo analogs.
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
2-(6-bromo-2-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-8-6(4-5-10)2-3-7(9)11-8/h2-3H,4H2,1H3 |
InChIキー |
YGSVCJLCNGBENM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)Br)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


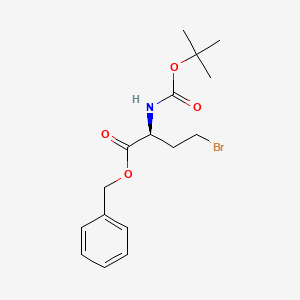


![Ethyl3'-bromo-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13135151.png)
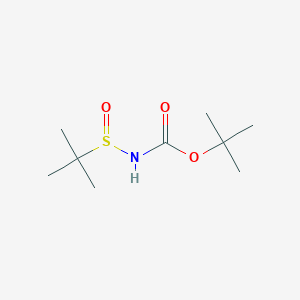
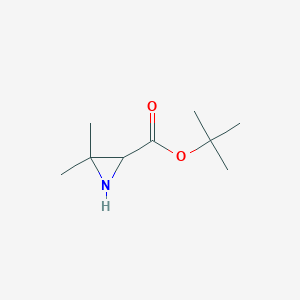


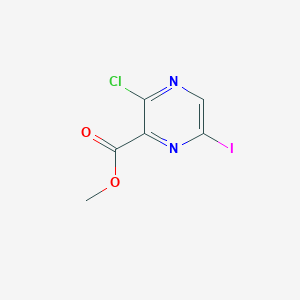
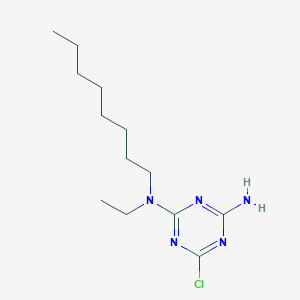
![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one hydrochloride](/img/structure/B13135199.png)
